molecular formula C37H60O8 B13386946 (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0^{1,13.0^{4,12.0^{5,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0^{1,13.0^{4,12.0^{5,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol

Cat. No.: B13386946
M. Wt: 632.9 g/mol
InChI Key: MQGABSJZVJOSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of momordicoside F1 typically involves the extraction of the compound from the fruits of Momordica charantia. The extraction process can be carried out using solvents such as distilled water, ethanol, or hexane . The extracted compounds are then purified using chromatographic techniques to isolate momordicoside F1.

Industrial Production Methods

Industrial production of momordicoside F1 involves large-scale extraction from Momordica charantia fruits. The process includes harvesting the fruits, drying them, and then using solvents to extract the bioactive compounds. The extracts are then subjected to purification processes to obtain momordicoside F1 in its pure form .

Chemical Reactions Analysis

Types of Reactions

Momordicoside F1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of momordicoside F1 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of momordicoside F1 depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives of momordicoside F1, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

Momordicoside F1 is unique among cucurbitane-type triterpene glycosides due to its specific structure and bioactivity. Similar compounds include:

  • Momordicoside F2
  • Momordicoside G
  • Momordicoside I
  • Momordicoside K
  • Momordicoside L

These compounds share structural similarities with momordicoside F1 but may exhibit different biological activities and pharmacological properties .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[8-(6-methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGABSJZVJOSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H60O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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